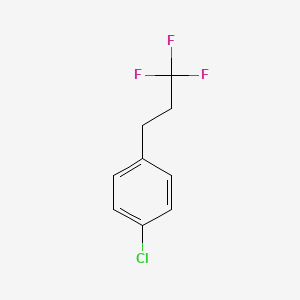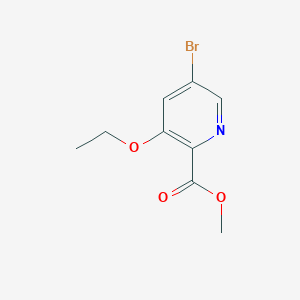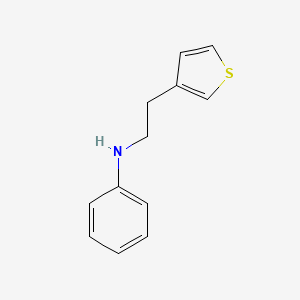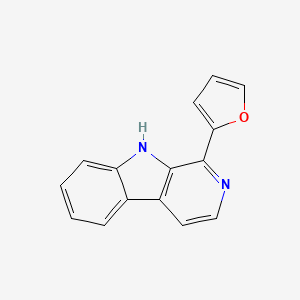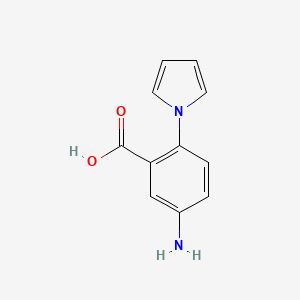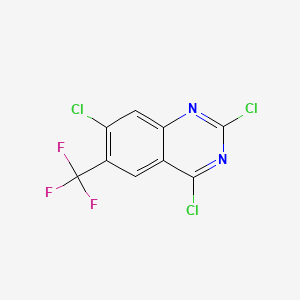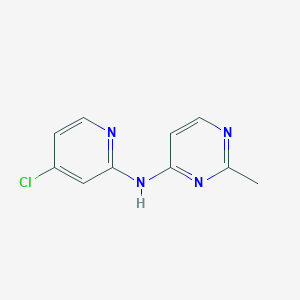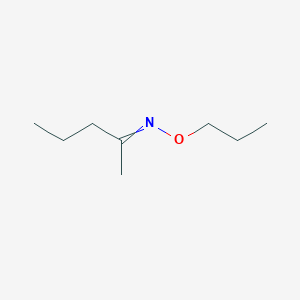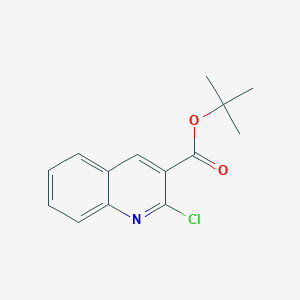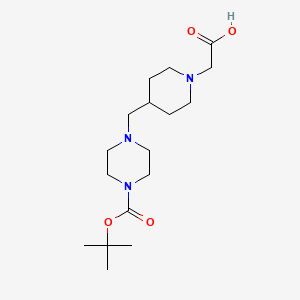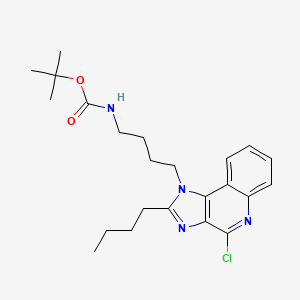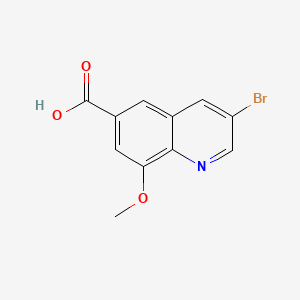
(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol: is an organic compound that features a unique structure combining an oxadiazole ring with a methoxymethyl group and a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol typically involves the formation of the oxadiazole ring followed by the introduction of the methoxymethyl group and the phenylmethanol moiety. The specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials. The exact methods can vary depending on the desired purity and application of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology: In biological research, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxymethyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
- 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
- 2-Methyl-quinazolines
- Substituted naphthyridinone compounds
Comparison: Compared to similar compounds, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol exhibits unique properties due to the presence of the oxadiazole ring and methoxymethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]methanol |
InChI |
InChI=1S/C11H12N2O3/c1-15-7-10-12-11(16-13-10)9-5-3-2-4-8(9)6-14/h2-5,14H,6-7H2,1H3 |
InChIキー |
LBGITLAMKQHLHE-UHFFFAOYSA-N |
正規SMILES |
COCC1=NOC(=N1)C2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


